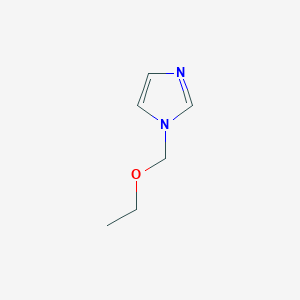

1-ETHOXYMETHYL-1H-IMIDAZOLE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(ethoxymethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-9-6-8-4-3-7-5-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJJXKGFPILYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515361 | |

| Record name | 1-(Ethoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67319-04-4 | |

| Record name | 1-(Ethoxymethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67319-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethoxymethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxymethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Imidazole Protection in Synthesis

The imidazole nucleus is a cornerstone of medicinal chemistry, integral to the structure and function of numerous pharmaceuticals and biologically active molecules.[1][2] Its prevalence stems from its unique electronic properties and ability to engage in critical hydrogen bonding interactions within biological systems. However, the very reactivity that makes the imidazole group valuable also presents a significant challenge during multi-step organic synthesis. The acidic N-H proton can interfere with a wide range of common reagents, necessitating the use of protecting groups to temporarily mask its reactivity.

The ethoxymethyl (EOM) group is a versatile and reliable choice for the protection of the imidazole nitrogen. It is readily introduced under basic conditions and can be removed under specific acidic conditions, offering a degree of orthogonality in complex synthetic routes. The resulting compound, 1-ethoxymethyl-1H-imidazole, is therefore a key synthetic intermediate, or synthon, enabling the elaboration of more complex imidazole-containing target molecules.[3] This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound, offering field-proven insights for its practical application in a research and development setting.

Synthesis of this compound: A Protocol Grounded in Reactivity Principles

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a suitable ethoxymethylating agent by the imidazolide anion. This process involves two key steps: the deprotonation of imidazole to enhance its nucleophilicity, followed by the reaction with an electrophilic source of the ethoxymethyl group.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of imidazoles.

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Chloromethyl ethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole (1.0 equivalent) in anhydrous DMF or THF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium imidazolide salt.

-

N-Alkylation: To the resulting solution, add chloromethyl ethyl ether (1.1 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure product.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents its decomposition and ensures efficient deprotonation of imidazole.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the highly basic sodium hydride and the reactive imidazolide anion.

-

Portion-wise Addition of NaH: The reaction of sodium hydride with the acidic proton of imidazole is exothermic and produces flammable hydrogen gas. Slow, portion-wise addition at 0 °C allows for better temperature control and safe dissipation of the gas.

-

Aqueous Work-up: The work-up with saturated sodium bicarbonate solution neutralizes any remaining acidic species and quenches any unreacted sodium hydride. The subsequent extractions and washing steps are to isolate the organic product and remove inorganic salts and residual DMF.

Characterization of this compound

Thorough spectroscopic characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the known spectroscopic properties of imidazole derivatives and ethoxymethyl ethers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.5 - 7.6 | s, 1H (H2 of imidazole) |

| ~7.0 - 7.1 | s, 1H (H4 or H5 of imidazole) |

| ~6.9 - 7.0 | s, 1H (H5 or H4 of imidazole) |

| ~5.3 - 5.4 | s, 2H (-N-CH₂-O-) |

| ~3.5 - 3.6 | q, J ≈ 7.0 Hz, 2H (-O-CH₂-CH₃) |

| ~1.1 - 1.2 | t, J ≈ 7.0 Hz, 3H (-O-CH₂-CH₃) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and may vary slightly depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~137 - 138 | C2 of imidazole |

| ~129 - 130 | C4 of imidazole |

| ~119 - 120 | C5 of imidazole |

| ~78 - 79 | -N-CH₂-O- |

| ~64 - 65 | -O-CH₂-CH₃ |

| ~14 - 15 | -O-CH₂-CH₃ |

Note: Chemical shifts are referenced to TMS at 0.00 ppm and may vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted IR Data | |

| Frequency (cm⁻¹) | Assignment |

| ~3100 - 3150 | C-H stretching (aromatic imidazole ring) |

| ~2850 - 3000 | C-H stretching (aliphatic ethoxymethyl group) |

| ~1500 - 1600 | C=N and C=C stretching (imidazole ring) |

| ~1050 - 1150 | C-O-C stretching (ether linkage) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 126.08 | [M]⁺ (Molecular Ion) |

| 81.04 | [M - OCH₂CH₃]⁺ |

| 68.05 | [Imidazole]⁺ |

| 59.05 | [CH₂OCH₂CH₃]⁺ |

Applications in Drug Development and Medicinal Chemistry

While this compound may not be a final drug product itself, its role as a protected imidazole synthon is of significant importance in the synthesis of complex pharmaceutical agents. The temporary masking of the imidazole N-H proton allows for a wide range of chemical transformations to be performed on other parts of a molecule without interference from the imidazole nitrogen.

The ethoxymethyl protecting group can be selectively removed under acidic conditions, regenerating the free imidazole moiety at a later stage of the synthesis. This strategy is crucial for the construction of drug candidates where the imidazole ring plays a key role in the final molecule's biological activity, often through hydrogen bonding interactions with target proteins or enzymes.

Safety and Handling

Imidazole:

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage.

-

May damage fertility or the unborn child.[4]

-

Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Sodium Hydride:

-

Flammable solid.

-

Reacts violently with water, releasing flammable gases.

-

Causes severe skin burns and eye damage.

-

Handle in a fume hood under an inert atmosphere.

Chloromethyl Ethyl Ether:

-

Carcinogen.

-

Highly flammable liquid and vapor.

-

Harmful if swallowed or inhaled.

-

Causes severe skin burns and eye damage.

-

Handle with extreme caution in a well-ventilated fume hood, using appropriate PPE.

This compound:

-

Based on related structures, it should be handled with care. Assume it may cause skin and eye irritation.[5]

-

Wear appropriate PPE during handling.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[4][5]

Conclusion

This compound is a valuable synthetic intermediate that facilitates the synthesis of complex imidazole-containing molecules. Understanding its synthesis and spectroscopic properties is crucial for its effective use in research and drug development. The protocol and characterization data provided in this guide offer a solid foundation for scientists to confidently prepare and verify this important compound, enabling the advancement of medicinal chemistry programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxymethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Ethoxymethyl-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application and development. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, including its structural and molecular characteristics, physical properties, solubility profile, acidity, and lipophilicity. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers. The synthesis and spectral characterization of the compound are also discussed to provide a complete scientific profile.

Introduction: The Significance of Physicochemical Profiling

In the realm of drug discovery and development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Central to this evaluation is the characterization of its physicochemical properties. These intrinsic attributes of a molecule govern its behavior in various chemical and biological environments, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a molecule such as this compound, a derivative of the ubiquitous imidazole scaffold, a detailed understanding of its physicochemical nature is a critical prerequisite for unlocking its full potential. The imidazole ring is a key structural motif in many biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzymatic systems. The addition of the ethoxymethyl group at the N-1 position significantly modulates these properties, impacting its stability, reactivity, and interaction with biological targets.

This technical guide is structured to provide a holistic and in-depth understanding of this compound, moving beyond a simple tabulation of data to explain the underlying principles and experimental considerations.

Molecular and Structural Properties

The foundational characteristics of this compound are dictated by its molecular formula and the spatial arrangement of its atoms.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 126.16 g/mol | --INVALID-LINK-- |

| CAS Number | 67319-04-4 | --INVALID-LINK--[2] |

Caption: A 2D chemical structure of this compound.

Physical Properties: State, Melting, and Boiling Points

The physical state of a compound at ambient temperature, along with its melting and boiling points, provides crucial information about its purity and the strength of its intermolecular forces.

While some sources list this compound as a solid with a high melting point of 148°C, this is likely erroneous for a small molecule of this nature and may refer to a different compound or a salt form. Based on the properties of structurally similar compounds, such as 1-(methoxymethyl)-1H-imidazole which has a boiling point of 77-80 °C at 1 Torr, this compound is expected to be a liquid at room temperature.[3]

| Property | Value | Notes |

| Physical State | Liquid (predicted) | Based on similar structures. |

| Melting Point | Not available | The reported value of 148°C is questionable. |

| Boiling Point | Not available | Expected to be slightly higher than 1-(methoxymethyl)-1H-imidazole. |

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid sample.

Causality Behind Experimental Choices: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The inverted capillary tube traps a small amount of air, which, upon heating, is replaced by the vapor of the liquid. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the apparatus cools slightly, the vapor pressure drops, and the liquid is drawn into the capillary tube. The unique design of the Thiele tube allows for uniform heating of the sample and the thermometer via convection currents in the heating oil, ensuring an accurate temperature reading.

Step-by-Step Methodology:

-

Sample Preparation: Place a few drops of this compound into a small test tube or a fusion tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand and fill it with a high-boiling point liquid, such as mineral oil or silicone oil, to a level above the top of the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents will ensure even heat distribution.[4][5][6][7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

-

Repeatability: For accuracy, allow the apparatus to cool further and then reheat to obtain a second reading. The results should be consistent.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter, influencing its formulation, route of administration, and environmental fate. Imidazole itself is highly soluble in polar solvents like water and alcohols.[8][9] The ethoxymethyl substituent in this compound introduces a more lipophilic character, which is expected to decrease its aqueous solubility while increasing its solubility in organic solvents compared to the parent imidazole.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The imidazole ring and ether oxygen can participate in hydrogen bonding. |

| Ethanol | Very Soluble | "Like dissolves like" principle; both are polar protic. |

| DMSO | Very Soluble | "Like dissolves like" principle; both are polar aprotic. |

| Dichloromethane | Soluble | Expected to be soluble due to the organic nature of the molecule. |

Experimental Protocol: Gravimetric Solubility Determination

This method provides a straightforward and reliable way to determine the solubility of a compound in a given solvent at a specific temperature.

Causality Behind Experimental Choices: The principle of this method is to create a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid. By carefully separating the saturated solution and quantifying the amount of dissolved solute, the solubility can be determined. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. A shaker or a magnetic stirrer can be used.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Place the filtered solution in a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

-

Mass Determination: Weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

Acidity (pKa)

The pKa of a compound is a measure of its acidity or basicity and is crucial for predicting its ionization state at different pH values. The imidazole ring contains two nitrogen atoms. The pyrrole-like nitrogen (N-1) is non-basic as its lone pair is part of the aromatic sextet. The pyridine-like nitrogen (N-3) is basic and can be protonated. The pKa of the conjugate acid of imidazole is approximately 6.95.[10] The electron-donating ethoxymethyl group at the N-1 position is expected to slightly increase the basicity of the N-3 nitrogen, resulting in a slightly higher pKa compared to imidazole.

Predicted pKa: ~7.0 - 7.5

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Causality Behind Experimental Choices: This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the ionizable group are equal. This corresponds to the midpoint of the buffer region in the titration curve, which can be precisely determined from the inflection point of the curve.[11][12][13][14]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is an issue.[11]

-

Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the solution with a standard solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

pH Monitoring: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point corresponds to the inflection point of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a nonpolar (lipid-like) environment over a polar (aqueous) one. It is a critical determinant of a drug's ability to cross cell membranes.

Predicted LogP: Due to the addition of the ethoxy group, the LogP of this compound is expected to be higher (more lipophilic) than that of imidazole (-0.08). A calculated value would likely fall in the range of 0.5 to 1.5.

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.

Causality Behind Experimental Choices: This method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, which serve as models for lipid and aqueous environments, respectively. After allowing the system to reach equilibrium, the concentration of the compound in each phase is determined, and the partition coefficient is calculated from the ratio of these concentrations.

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the water-saturated n-octanol in a separatory funnel or a vial.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning and then let it stand to allow the two phases to separate completely.

-

Phase Separation and Quantification: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the imidazole ring protons, the methylene protons of the ethoxymethyl group, and the methyl protons of the ethyl group. The imidazole protons will appear in the aromatic region (typically δ 7-8 ppm), with distinct chemical shifts for the H-2, H-4, and H-5 protons. The methylene protons adjacent to the ether oxygen and the imidazole nitrogen will be deshielded and appear at approximately δ 5.0-5.5 ppm and δ 3.5-4.0 ppm, respectively. The methyl protons will appear as a triplet around δ 1.0-1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three imidazole ring carbons (typically δ 115-140 ppm), the methylene carbons of the ethoxymethyl group (δ 60-80 ppm), and the methyl carbon (δ ~15 ppm).

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[15]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[16][17]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[18]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3100-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (imidazole ring): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether): A strong band around 1050-1150 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.[19][20][21][22][23]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will likely involve the loss of the ethoxy group, the ethyl group, or cleavage of the imidazole ring.

Synthesis and Reactivity

This compound can be synthesized by the N-alkylation of imidazole with chloromethyl ethyl ether.

Reaction Scheme:

Imidazole + NaH → Sodium imidazolide + H₂ Sodium imidazolide + ClCH₂OCH₂CH₃ → this compound + NaCl

Reactivity and Stability: The ethoxymethyl group is a common protecting group for the pyrrole-like nitrogen of imidazole. It is generally stable to basic conditions but can be cleaved under acidic conditions. The imidazole ring itself is susceptible to electrophilic substitution, primarily at the C-4 and C-5 positions. The molecule should be stored in a cool, dry place, protected from light and strong acids to prevent degradation.[24][25]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. By integrating theoretical predictions with detailed experimental protocols, this document serves as a valuable resource for researchers in drug development and related scientific fields. The accurate determination and understanding of these properties are fundamental to the rational design and application of this and other novel chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. 1H-imidazole, 1-(ethoxymethyl)- | CAS 67319-04-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. timstar.co.uk [timstar.co.uk]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Points [thecatalyst.org]

- 8. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Imidazole - Wikipedia [en.wikipedia.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. agilent.com [agilent.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Ethoxymethyl-1H-imidazole (CAS Number: 67319-04-4)

This guide provides a comprehensive technical overview of 1-ethoxymethyl-1H-imidazole, a crucial heterocyclic intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role as a protecting group for the imidazole moiety.

Introduction and Physicochemical Properties

This compound, often abbreviated as EOM-imidazole, belongs to the class of N-alkoxymethyl-protected imidazoles. The imidazole ring is a fundamental structural motif in a vast array of biologically active molecules, including the essential amino acid histidine, and numerous pharmaceuticals such as antifungal agents and antihypertensives.[1][2] The inherent nucleophilicity and basicity of the imidazole nitrogen often necessitate protection during multi-step syntheses to prevent unwanted side reactions. The ethoxymethyl (EOM) group serves as an effective and readily cleavable protecting group, enhancing the synthetic utility of the imidazole core.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67319-04-4 | |

| Molecular Formula | C₆H₁₀N₂O | [4] |

| Molecular Weight | 126.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid (melting point dependent on purity) | General chemical properties |

| Boiling Point | Not definitively reported, but expected to be higher than related compounds like 1-ethylimidazole | |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) | General chemical properties |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-alkylation of imidazole with an appropriate ethoxymethylating agent, typically chloromethyl ethyl ether. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Mechanism: N-Ethoxymethylation of Imidazole

The imidazole nitrogen acts as a nucleophile, attacking the electrophilic methylene carbon of chloromethyl ethyl ether. A base is typically employed to deprotonate the resulting imidazolium salt, yielding the final product.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

Materials:

-

Imidazole

-

Chloromethyl ethyl ether (handle with extreme caution in a fume hood)[5][6][7][8][9]

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add chloromethyl ethyl ether (1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application as a Protecting Group

The primary utility of this compound is as a protected form of imidazole, enabling transformations at other positions of the molecule that would otherwise be incompatible with the reactive N-H bond.

Introduction of the Ethoxymethyl (EOM) Protecting Group

The protocol for protecting a substituted imidazole is analogous to the synthesis of the parent compound described above, with the substituted imidazole as the starting material.

Deprotection of the Ethoxymethyl (EOM) Group

The EOM group is readily cleaved under acidic conditions, regenerating the free imidazole. This lability is a key advantage, allowing for deprotection without affecting more robust protecting groups.

Mechanism of Acid-Catalyzed Deprotection

The deprotection proceeds via protonation of the ether oxygen, followed by elimination of ethoxymethanol, which subsequently decomposes to formaldehyde and ethanol.

Caption: Acid-catalyzed deprotection of EOM-imidazole.

Experimental Protocol: Deprotection of this compound

Materials:

-

This compound derivative

-

Hydrochloric acid (e.g., 1M or 2M aqueous solution)

-

Methanol or Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the this compound derivative (1.0 equivalent) in a mixture of methanol or THF and aqueous hydrochloric acid.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected imidazole.

-

If necessary, purify the product by recrystallization or column chromatography.

Characterization and Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | δ ~7.5 (s, 1H, N-CH-N), ~7.0 (s, 1H, Imidazole-H), ~6.9 (s, 1H, Imidazole-H), ~5.3 (s, 2H, N-CH₂-O), ~3.5 (q, 2H, O-CH₂-CH₃), ~1.1 (t, 3H, O-CH₂-CH₃) | Based on data for 1-methylimidazole and other N-substituted imidazoles.[10][11][12][13] |

| ¹³C NMR | δ ~137 (N-CH-N), ~129 (Imidazole-C), ~119 (Imidazole-C), ~78 (N-CH₂-O), ~64 (O-CH₂-CH₃), ~15 (O-CH₂-CH₃) | Based on data for substituted imidazoles.[10][13][14] |

| Mass Spec (EI) | M⁺ at m/z = 126. Prominent fragments at m/z = 81 (loss of OEt), m/z = 68 (imidazole), and m/z = 45 (OEt). | Based on typical fragmentation patterns of ethers and imidazoles.[15][16] |

| IR (Infrared) | ~3100 cm⁻¹ (C-H aromatic stretch), ~2900 cm⁻¹ (C-H aliphatic stretch), ~1500 cm⁻¹ (C=N stretch), ~1100 cm⁻¹ (C-O stretch) | Characteristic vibrational modes for the functional groups present. |

Applications in Pharmaceutical Synthesis

The imidazole moiety is a cornerstone in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological targets.[17] Consequently, protected imidazole intermediates like this compound are invaluable in the synthesis of these complex molecules.

Synthesis of Angiotensin II Receptor Antagonists

A prominent class of drugs for the treatment of hypertension, such as Losartan, contains a substituted imidazole ring.[18][19][20][21][22] The synthesis of these compounds often involves the construction of the imidazole core followed by N-alkylation with a complex biphenylmethyl bromide derivative. The use of a protecting group on the imidazole nitrogen is crucial to direct the alkylation to the desired nitrogen and to prevent interference with other reactive sites. While the trityl group is commonly cited in the synthesis of Losartan, an alkoxymethyl protecting group like EOM could serve a similar purpose.

Synthesis of Antifungal Agents

Many azole-based antifungal drugs, such as ketoconazole and miconazole, feature an imidazole ring. The synthesis of analogs and novel antifungal candidates often requires the manipulation of substituents on the imidazole ring, necessitating the use of protecting groups.[1][2][23] The EOM group provides a reliable means to temporarily block the imidazole nitrogen while other chemical transformations are carried out.

Safety and Handling

This compound should be handled with the appropriate precautions for a laboratory chemical. The primary hazard associated with its synthesis is the use of chloromethyl ethyl ether, which is a flammable, volatile, and potentially carcinogenic chloroalkyl ether.[5][6][7][8][9]

Safety Precautions for Handling Chloromethyl Ethyl Ether:

-

Always handle in a well-ventilated chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Keep away from heat, sparks, and open flames.[7]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Ground all equipment to prevent static discharge.[7]

For this compound itself, while specific toxicity data is not widely available, it should be treated as a potentially harmful chemical. Avoid contact with skin and eyes, and do not ingest. In case of exposure, follow standard first-aid procedures.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its primary role as a protecting group for the imidazole nitrogen allows for a wide range of chemical transformations on imidazole-containing molecules, which are prevalent in medicinal chemistry. The straightforward synthesis and facile, acid-labile deprotection of the ethoxymethyl group make it an attractive choice for synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. whitman.edu [whitman.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 22. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 23. benchchem.com [benchchem.com]

Introduction: The Role of 1-Ethoxymethyl-1H-imidazole in Synthetic Chemistry

An In-Depth Technical Guide to 1-Ethoxymethyl-1H-imidazole: Synthesis, Characterization, and Application

This compound (CAS No: 67319-04-4) is a heterocyclic organic compound that serves as a vital intermediate and building block in modern medicinal and materials chemistry. While not an active pharmaceutical ingredient itself, its significance lies in its utility as a protected form of the imidazole nucleus. The imidazole ring is a cornerstone scaffold in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[1] However, the acidic N-H proton of the imidazole ring can interfere with many standard synthetic transformations.

This guide, intended for researchers and drug development professionals, provides a detailed overview of the molecular structure, physicochemical properties, a robust synthesis protocol, and the strategic application of this compound. The core function of the ethoxymethyl (EOM) group is to act as a temporary "protecting group" for the imidazole nitrogen, rendering the ring inert to specific reaction conditions during a multi-step synthesis, only to be removed at a later stage.[2][3] This strategy is fundamental to the efficient construction of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by an imidazole ring N-substituted with an ethoxymethyl moiety. This modification significantly alters the chemical properties of the parent imidazole, primarily by masking the acidic proton.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Imidazole Derivatives

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents used as antifungal, anticancer, antihistaminic, and antihypertensive drugs.[1][2] Its unique electronic and amphoteric properties allow for diverse interactions with biological targets, but also render it susceptible to various degradation pathways.[3][4] Understanding the chemical stability and degradation mechanisms of imidazole derivatives is paramount for drug development professionals. It ensures the development of safe, effective, and stable pharmaceutical products by informing formulation design, predicting shelf-life, and identifying potential toxic degradants.[5][6] This guide provides a comprehensive overview of the key factors influencing the stability of imidazole derivatives, their major degradation pathways, and the analytical methodologies required for robust stability assessment.

Factors Influencing the Stability of the Imidazole Ring

The stability of an imidazole derivative is not solely an intrinsic property of the ring itself but is heavily influenced by a combination of its substitution pattern and the surrounding environmental conditions.

-

Electronic Effects of Substituents: The electron-rich nature of the imidazole ring makes it susceptible to oxidation.[1] Electron-donating groups (EDGs) attached to the ring can increase electron density, making the molecule more prone to oxidative degradation. Conversely, electron-withdrawing groups (EWGs) can decrease the ring's electron density, sometimes offering a stabilizing effect against oxidation. However, these same groups can influence other degradation pathways, such as hydrolysis, by altering the reactivity of adjacent functional groups.

-

Steric Hindrance: Bulky substituents near reactive sites on the imidazole ring can sterically hinder the approach of reactants like water or reactive oxygen species, thereby slowing down degradation. For instance, substituting the hydrogen on the imidazole nitrogen with a benzyl or alkyl group has been shown to improve photostability in some derivatives.[7]

-

Environmental Factors:

-

pH: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[3] The pH of the solution dictates the protonation state of the ring's nitrogen atoms, which in turn significantly affects its reactivity. Protonation of the imidazole ring at acidic pH can alter its susceptibility to oxidative degradation.[8] Hydrolytic degradation is also often pH-dependent, with specific rates observed under acidic, neutral, or basic conditions.[9]

-

Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation, affecting hydrolysis, oxidation, and thermal decomposition pathways.[10]

-

Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions. The imidazole moiety can be sensitive to photodegradation, leading to complex reaction pathways and the formation of multiple degradants.[11][12] The presence of photosensitizers can further accelerate this process.

-

Oxygen: The presence of molecular oxygen is a critical factor in oxidative degradation. Autoxidation, which can be mediated by bases, is a common pathway for imidazole-containing compounds in solution.[11]

-

Major Degradation Pathways

Imidazole derivatives can degrade through several chemical mechanisms, primarily oxidation, hydrolysis, and photolysis. These pathways can occur in isolation or concurrently, leading to a complex profile of degradation products.

Oxidative Degradation

Oxidation is a major degradation pathway for the electron-rich imidazole ring. The reaction can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or hydroxyl radicals (•OH), or radical initiators.[11][13]

Key Mechanisms:

-

Hydroxyl Radical Attack: Hydroxyl radicals, which can be generated under various conditions, readily attack the carbon atoms of the imidazole ring. This OH-addition pathway is often more favorable than hydrogen abstraction due to lower energy barriers.[13][14]

-

Reaction with Peroxides: In forced degradation studies, hydrogen peroxide is commonly used to simulate oxidative stress. This can lead to the formation of various oxidized products, including N-oxides and ring-opened species.[11]

-

Base-Mediated Autoxidation: In solution, particularly under basic conditions, imidazole moieties can be liable to autoxidation.[11]

Common Products: The oxidation of the imidazole ring can lead to a variety of products, including hydroxylated imidazoles, ring-opened products like formamide and oxamide, and in the presence of nitrogen dioxide, nitro-imidazoles.[13]

Caption: Overview of Major Degradation Pathways for Imidazole Derivatives.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by reaction with water. For imidazole derivatives, this can involve the cleavage of the imidazole ring itself or, more commonly, the hydrolysis of susceptible functional groups attached to the ring (e.g., amides, esters, carbamates).[11]

Key Mechanisms:

-

pH-Dependence: The rate of hydrolysis is highly dependent on the pH of the medium. Reactions can be specifically catalyzed by acid (H⁺) or base (OH⁻). For some compounds, degradation is slowest at a neutral pH and increases under both acidic and alkaline conditions.[9]

-

Ring Stability: The imidazole ring itself is generally stable to hydrolysis. However, extreme pH and temperature conditions can promote ring cleavage.

-

Side-Chain Hydrolysis: In many pharmaceutical compounds, the imidazole ring is a substituent on a larger molecule containing hydrolyzable groups. For example, the carbamate moiety of the drug Daclatasvir is susceptible to basic hydrolysis.[11]

Photodegradation

Photodegradation is induced by the absorption of light energy, which can promote the molecule to an excited state, leading to chemical reactions. The imidazole moiety can be sensitive to photodegradation in solution when exposed to high-intensity light or UV radiation.[11]

Key Mechanisms:

-

Direct Photolysis: The imidazole derivative directly absorbs light energy, leading to bond cleavage, rearrangement, or isomerization.[15]

-

Indirect Photolysis (Photosensitization): Other molecules in the formulation (photosensitizers) absorb light and transfer the energy to the imidazole compound or generate reactive species (like singlet oxygen) that then attack the drug molecule.[7][16]

Common Products: Photodegradation can result in a complex mixture of products arising from multiple pathways, including photo-oxidation and photoisomerization.[7][11]

Analytical Methodologies for Stability Assessment

A robust stability testing program is essential to understand degradation pathways and establish a stable drug product. This is typically achieved through forced degradation studies coupled with the development of a stability-indicating analytical method.[5][6]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate degradation and generate potential degradants.[17] These studies are mandated by regulatory agencies like the ICH and are crucial for identifying degradation pathways and developing stability-indicating methods.[5][18] A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[10][17]

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 N to 1 N HCl; Room Temperature to 60°C | To test stability in acidic environments and identify acid-labile groups.[10][19] |

| Base Hydrolysis | 0.1 N to 1 N NaOH; Room Temperature to 60°C | To test stability in alkaline environments and identify base-labile groups.[10][19] |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room Temperature | To identify products of oxidative degradation.[19] |

| Thermal Degradation | 40°C to 80°C (in solid state and solution) | To assess the impact of heat on the drug's stability.[10] |

| Photodegradation | Exposure to light source providing UV and visible output (e.g., 1.2 million lux hours) | To evaluate the drug's sensitivity to light and identify photoproducts.[10] |

| Table 1: Common Conditions for Forced Degradation Studies as per ICH Guidelines.[10][19] |

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for this purpose.[20][21]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Forced Degradation Sample Preparation:

-

Prepare solutions of the imidazole API (e.g., at 1 mg/mL) in various solvents.

-

Expose the solutions to the stress conditions outlined in Table 1 for a predetermined duration (e.g., 24-48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Prepare an unstressed control sample and a blank (solvent only).

-

-

HPLC-UV/MS Analysis:

-

Column: A reversed-phase column (e.g., C18) is commonly used for imidazole compounds.[20]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is critical and should be adjusted to ensure good peak shape, often at a low pH (2.5-3) to minimize interactions with residual silanols on the column.[19]

-

Detection: Use a Photodiode Array (PDA) detector to assess peak purity and a Mass Spectrometer (MS) to obtain mass information for both the parent drug and its degradants.[11]

-

Gradient Elution: Employ a gradient elution program (varying the organic solvent percentage over time) to ensure the separation of the main peak from all degradation products.

-

-

Method Validation:

-

Specificity: Analyze all stressed samples. The method is specific if the API peak is well-resolved from all degradant peaks (resolution > 2). Peak purity analysis using a PDA detector should confirm that the API peak is spectrally pure.

-

Linearity, Accuracy, Precision: Validate the method according to ICH Q2(R1) guidelines.

-

Mass Balance: The sum of the assay of the API and the levels of all degradation products should remain close to 100% of the initial concentration. This helps to ensure that all significant degradants have been detected.[18]

-

References

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 2. jopir.in [jopir.in]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. scispace.com [scispace.com]

- 7. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. Protonation of the imidazole ring prevents the modulation by histidine of oxidative DNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. The photochemical rearrangement pathways of imidazoles: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

mechanism of action of imidazole-based compounds in organic reactions

An In-depth Technical Guide to the Mechanistic Action of Imidazole-Based Compounds in Organic Reactions

Abstract

Imidazole, a five-membered aromatic heterocycle, stands as a cornerstone in the edifice of organic chemistry and biochemistry. Its unique electronic and structural properties endow it with a remarkable versatility, allowing it to operate through multiple mechanistic pathways in a vast array of organic reactions. This technical guide provides a comprehensive exploration of the core mechanisms of action of imidazole-based compounds, tailored for researchers, scientists, and drug development professionals. We will dissect its roles as a nucleophilic catalyst, a general acid-base catalyst, a precursor to N-heterocyclic carbenes (NHCs), and a critical component in transition metal catalysis. Through a synthesis of established theory, field-proven insights, and detailed experimental protocols, this guide aims to illuminate the causality behind the catalytic prowess of this privileged scaffold.

The Fundamental Chemistry of the Imidazole Nucleus

First synthesized by Heinrich Debus in 1858, the imidazole ring is a planar, aromatic heterocycle containing two nitrogen atoms.[1][2] Its aromaticity arises from a sextet of π-electrons, which includes a lone pair from the N-1 nitrogen atom.[1] This electronic configuration is central to its chemical behavior.

Key Physicochemical Properties:

-

Amphoterism: Imidazole is amphoteric, meaning it can act as both an acid and a base. The pyridine-like N-3 atom is basic (pKa of imidazolium ion is ~7.0) and readily protonated, while the pyrrole-like N-1 atom is weakly acidic (pKa ~14.5) and can be deprotonated by a strong base.[1][3][4] This dual character is fundamental to its role in proton transfer reactions.[5][6]

-

Nucleophilicity: The lone pair of electrons on the N-3 nitrogen is located in an sp² hybrid orbital and is available for nucleophilic attack on electrophilic centers.[4][7]

-

Hydrogen Bonding: Imidazole is an excellent hydrogen bond donor (via the N-1 proton) and acceptor (via the N-3 lone pair).[1] This property is crucial for substrate binding and orientation in many catalytic processes.

-

Aromatic Stability: The resonance energy of imidazole contributes to its stability, yet it remains susceptible to both electrophilic and nucleophilic attack under appropriate conditions.[2][3]

These intrinsic properties are the foundation upon which the diverse catalytic functions of imidazole are built.

Mechanism I: Imidazole as a Nucleophilic Catalyst in Acyl Transfer Reactions

One of the most well-established roles of imidazole in organic synthesis is as a nucleophilic catalyst, particularly in the hydrolysis and transfer of acyl groups.[7][8][9][10] The mechanism proceeds via the formation of a highly reactive acylimidazolium intermediate.

Causality of the Catalytic Action

In the absence of a catalyst, the direct attack of a weak nucleophile, such as water, on an ester is a slow process. Imidazole, being a more potent nucleophile than water, accelerates this reaction by providing a lower energy pathway.[7] It first attacks the electrophilic carbonyl carbon of the acyl substrate to form a tetrahedral intermediate. This intermediate then expels the leaving group to generate an N-acylimidazolium ion. This intermediate is significantly more electrophilic and thus more susceptible to attack by the ultimate nucleophile (e.g., water or an alcohol) than the original substrate. The subsequent nucleophilic attack on the acylimidazolium ion regenerates the imidazole catalyst and releases the final product.[1][7]

Visualizing the Nucleophilic Catalysis Workflow

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 1-Ethoxymethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 1-ethoxymethyl-1H-imidazole is readily available in public databases. The following guide has been compiled using safety data from the parent compound, imidazole, and structurally related derivatives. The recommendations herein should be treated as a precautionary guide. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough risk assessment.

Section 1: Introduction and Hazard Overview

This compound is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are of significant interest in medicinal chemistry and drug development due to their presence in many biologically active molecules.[1] As with many imidazole derivatives, this compound is anticipated to possess hazardous properties that necessitate careful handling to ensure the safety of laboratory personnel.

The primary hazards associated with imidazole derivatives include severe skin and eye irritation or corrosion, potential reproductive toxicity, and acute toxicity if swallowed.[2][3] A closely related compound, 1-(ethoxymethyl)-2-iodo-1H-imidazole, is classified as causing skin and serious eye irritation.[4] Therefore, it is prudent to handle this compound with a high degree of caution.

Section 2: Physicochemical and Toxicological Profile

Due to the limited availability of specific data for this compound, the following tables include information on the target compound where available, supplemented by data from its parent compound, imidazole, for a more comprehensive understanding of its potential properties.

Table 1: Physicochemical Properties

| Property | This compound | Imidazole (Parent Compound) | References |

| Chemical Formula | C6H10N2O | C3H4N2 | [5][6] |

| Molecular Weight | 126.16 g/mol | 68.08 g/mol | [5][7] |

| Appearance | Colorless solid | White or pale yellow solid | [5][8] |

| Melting Point | 148°C | 89 to 91°C | [5][8] |

| Boiling Point | Not available | 256°C | [8] |

| Solubility | Not available | Highly soluble in water and polar solvents | [1][7] |

*Note: There is conflicting information regarding the physical state of this compound. One source describes it as a colorless solid with a melting point of 148°C, while others do not specify.[5]

Table 2: GHS Hazard Classification (Based on Imidazole and its Derivatives)

| Hazard Class | Hazard Statement | GHS Pictogram | References |

| Acute Toxicity, Oral | Harmful if swallowed | GHS07 | [2] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | GHS05 | [2] |

| Serious Eye Damage | Causes serious eye damage | GHS05 | [2] |

| Reproductive Toxicity | May damage fertility or the unborn child | GHS08 | [2] |

Section 3: Prudent Practices for Safe Handling

Given the anticipated hazards, a stringent set of handling protocols is essential. The following workflow is designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any potential dust or vapors.[9] The work area should be equipped with an emergency eyewash station and a safety shower, both of which should be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[9] A face shield should be worn over safety glasses when there is a risk of splashing.[9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[9] Gloves must be inspected for any signs of degradation or pinholes before each use.[9] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[9] Long pants and closed-toe shoes that cover the entire foot are also mandatory.[9]

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Section 4: Storage and Incompatibility

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] The storage area should be designated for corrosive materials and be away from direct sunlight and heat sources.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[12]

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up.[11] Use an inert absorbent material to collect the spilled substance and place it in a sealed container for disposal.[13]

-

Large Spills: In the case of a large spill, evacuate the area immediately and contact the appropriate emergency response team.[11]

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3]

-

Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides and carbon monoxide, may be generated.[14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]

Caption: A workflow for responding to spills of this compound.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[11]

-

Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[9] Do not dispose of it down the drain.

Section 7: Conclusion

While specific safety data for this compound is limited, the available information on analogous compounds strongly suggests that it should be handled as a hazardous substance. By adhering to the stringent safety protocols outlined in this guide, researchers and scientists can mitigate the risks and ensure a safe laboratory environment. A thorough risk assessment should always precede any new experimental work with this compound.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. chemos.de [chemos.de]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. carlroth.com [carlroth.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. rsc.org [rsc.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

The Ethoxymethyl Group: A Versatile Protecting Group in the Synthesis of Imidazole-Containing Pharmaceuticals

The imidazole ring is a fundamental structural motif in a vast array of pharmaceutical agents due to its unique electronic properties and ability to participate in crucial biological interactions.[1][2][3][4][5][6][7] However, the presence of the acidic N-H proton in the imidazole ring often necessitates a protection strategy during multi-step syntheses to prevent unwanted side reactions. The ethoxymethyl (EOM) group has emerged as a reliable and versatile protecting group for the imidazole nitrogen, offering a balance of stability and ease of removal that is highly advantageous in the synthesis of complex drug molecules. This guide provides a detailed overview of the applications of 1-ethoxymethyl-1H-imidazole in pharmaceutical synthesis, complete with experimental protocols and mechanistic insights.

Introduction of the Ethoxymethyl (EOM) Protecting Group

The EOM group is typically introduced by reacting the imidazole-containing substrate with ethoxymethyl chloride (EOMCl) in the presence of a non-nucleophilic base. This reaction proceeds via a straightforward SN2 mechanism, where the deprotonated imidazole nitrogen acts as a nucleophile, displacing the chloride from EOMCl.

General Protocol for EOM Protection of Imidazoles

Materials:

-

Imidazole-containing substrate

-

Ethoxymethyl chloride (EOMCl)

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazole-containing substrate in anhydrous THF or DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Note: For substrates sensitive to strong bases, a milder base like potassium carbonate can be used, often requiring slightly elevated temperatures to achieve full deprotonation.

-

EOM Group Introduction: After the evolution of hydrogen gas ceases (indicating complete deprotonation), add ethoxymethyl chloride (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess sodium hydride by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the protection of an imidazole nitrogen with an ethoxymethyl group.

Stability of the EOM Protecting Group

A key advantage of the EOM group is its stability across a range of reaction conditions commonly employed in pharmaceutical synthesis. This allows for selective manipulation of other functional groups within the molecule without premature cleavage of the EOM group.

| Reagent/Condition | Stability of EOM-Protected Imidazole |

| Bases | |

| Strong aqueous bases (e.g., NaOH, KOH) | Stable |

| Organometallic bases (e.g., n-BuLi, LDA) | Generally stable at low temperatures, but deprotonation at C2 can occur. |

| Amine bases (e.g., Et₃N, DIPEA) | Stable |

| Acids | |

| Strong aqueous acids (e.g., HCl, H₂SO₄) | Labile (used for deprotection) |

| Lewis acids (e.g., BF₃·OEt₂, TiCl₄) | Can be labile, depending on the specific acid and conditions. |

| Nucleophiles | |

| Grignard reagents, organolithiums | Generally stable |

| Hydrides (e.g., LiAlH₄, NaBH₄) | Stable |

| Oxidizing/Reducing Agents | |

| Common oxidizing agents (e.g., MnO₂, PCC) | Stable |

| Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable |

Deprotection of the Ethoxymethyl Group

The EOM group can be readily removed under acidic conditions, typically by treatment with a strong protic acid in a protic solvent. The mechanism involves protonation of the ether oxygen, followed by elimination to form an oxonium ion and subsequent hydrolysis.

Protocol for EOM Deprotection

Materials:

-

EOM-protected imidazole derivative

-

Hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

-

Methanol or ethanol

-

Sodium bicarbonate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the EOM-protected imidazole derivative in methanol or ethanol in a round-bottom flask.

-

Acid Addition: Add a solution of hydrochloric acid (e.g., 6M HCl) or trifluoroacetic acid (TFA) to the flask. The amount of acid and reaction time will depend on the specific substrate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC. Gentle heating may be required for less reactive substrates.

-

Neutralization: Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the deprotected imidazole product with a suitable organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: General workflow for the acidic deprotection of an EOM-protected imidazole.

Applications in Pharmaceutical Synthesis

The utility of this compound and its derivatives is exemplified in the synthesis of several important pharmaceutical agents. The EOM group serves to mask the reactive N-H of the imidazole ring, allowing for transformations at other positions of the molecule that would otherwise be complicated by the acidic proton.

Synthesis of Losartan Analogs

Losartan is a widely prescribed angiotensin II receptor antagonist used to treat hypertension.[8][9][10] The synthesis of losartan and its analogs often involves the construction of a substituted imidazole ring.[11] While the standard synthesis of losartan itself may not always employ an EOM protecting group, the principles are highly relevant for the synthesis of related imidazole-containing pharmaceuticals. In the synthesis of novel losartan analogs, protection of the imidazole nitrogen is crucial for the regioselective introduction of substituents on the imidazole ring or for coupling with the biphenyl moiety.[8]

| Drug/Analog | Synthetic Step Utilizing Imidazole Protection | Purpose of Protection |